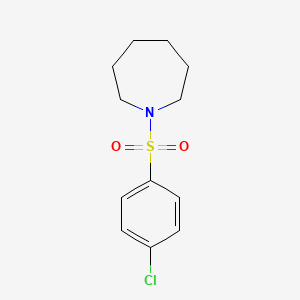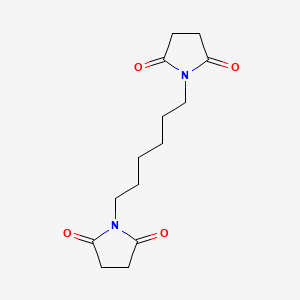
1,1'-Hexane-1,6-diyldipyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is characterized by the presence of two pyrrolidine-2,5-dione groups connected by a hexane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-Hexane-1,6-diyldipyrrolidine-2,5-dione can be synthesized through the reaction of maleic anhydride with hexamethylenediamine . The reaction typically involves heating the reactants in an appropriate solvent, such as toluene, under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of 1,1’-Hexane-1,6-diyldipyrrolidine-2,5-dione may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,1’-Hexane-1,6-diyldipyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imides.
Reduction: Reduction reactions can convert the imide groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of maleic acid derivatives.
Reduction: Formation of hexamethylenediamine derivatives.
Substitution: Formation of various substituted imides.
Scientific Research Applications
1,1’-Hexane-1,6-diyldipyrrolidine-2,5-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1’-Hexane-1,6-diyldipyrrolidine-2,5-dione involves its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the presence of the imide groups, which can undergo nucleophilic addition reactions. The compound can interact with various molecular targets, including proteins and nucleic acids, leading to modifications that affect their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-Methylenedi-4,1-phenylene)bismaleimide
- N,N’-(1,3-Phenylene)dimaleimide
- Bis-MAL-dPEG®11
- Bis-MAL-dPEG®3
- 6-Maleimidohexanoic acid
- Maleimide
- 1-(2-Aminoethyl)maleimide hydrochloride
Uniqueness
1,1’-Hexane-1,6-diyldipyrrolidine-2,5-dione is unique due to its hexane linker, which provides flexibility and allows for the formation of cross-linked networks with enhanced mechanical properties. This distinguishes it from other similar compounds that may have shorter or more rigid linkers .
Properties
CAS No. |
13030-16-5 |
|---|---|
Molecular Formula |
C14H20N2O4 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
1-[6-(2,5-dioxopyrrolidin-1-yl)hexyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C14H20N2O4/c17-11-5-6-12(18)15(11)9-3-1-2-4-10-16-13(19)7-8-14(16)20/h1-10H2 |
InChI Key |
PBFKSBAPGGMKKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CCCCCCN2C(=O)CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


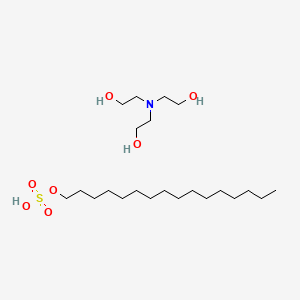
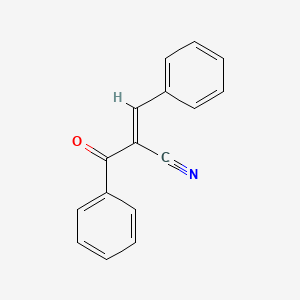
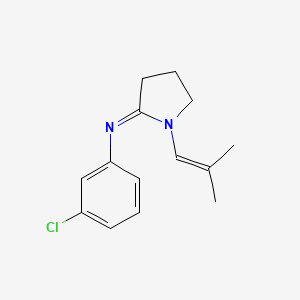
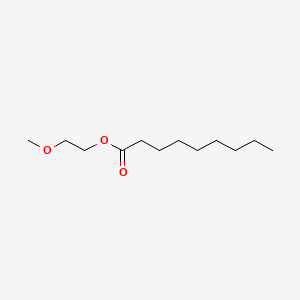
![4-[6-(4-Hydroxyphenyl)-1,2-dihydro-1,2,4,5-tetrazin-3-yl]phenol](/img/structure/B14166891.png)

![7,12,12-trimethyl-3-[(4-propan-2-yloxyphenyl)methylsulfanyl]-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B14166893.png)
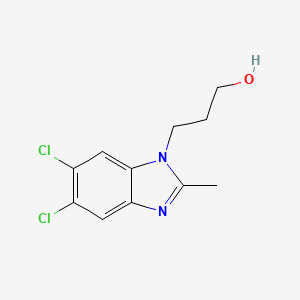
![S-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl} carbamothioate](/img/structure/B14166897.png)
![7-methyl-5-phenyl-4-(thiophene-2-carbonyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14166900.png)
![4-[[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl]-1-oxopropyl]amino]benzenesulfonyl fluoride](/img/structure/B14166901.png)
![4-[3-(furan-2-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-6-methylpyrimidin-2-amine](/img/structure/B14166903.png)
